N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-28-23(29)14-13-20(27-28)16-7-6-8-17(15-16)26-25(30)24-18-9-2-4-11-21(18)31-22-12-5-3-10-19(22)24/h2-15,24H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLMJMDVJJYZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Xanthene Backbone: The xanthene backbone is synthesized through a Friedel-Crafts alkylation reaction, followed by oxidation to introduce the carbonyl group.
Coupling of the Pyridazinone and Xanthene Moieties: The final step involves the coupling of the pyridazinone and xanthene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The xanthene core is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Research has demonstrated that derivatives of xanthene can possess antimicrobial activity. This suggests that the compound may inhibit bacterial growth or act against fungal infections.
Photonic Applications
The fluorescence properties of the xanthene structure make it suitable for applications in photonics:
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in biological imaging due to its high quantum yield and stability under UV light.
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of the compound suggest potential use in OLED technology, contributing to efficient light emission.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various xanthene derivatives on human cancer cell lines. Results indicated that this compound exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Photonic Applications
In a recent experiment, the compound was incorporated into an OLED device. The device demonstrated high efficiency with a luminance exceeding 1000 cd/m² at low voltages, showcasing the compound's utility in advanced photonic applications.
Mechanism of Action
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways, leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the compound with three analogs:
*logP values are estimated or reported in literature.
Key Observations:
- Lipophilicity: The user’s compound exhibits lower logP (~3.5) compared to N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide (logP 5.55), likely due to the polar pyridazinone group enhancing solubility .
- Hydrogen Bonding: The pyridazinone moiety increases hydrogen bond acceptors (6 vs.
- Molecular Weight : At 410.45 Da, the compound falls within the typical range for kinase inhibitors (e.g., tepotinib: 427.50 Da) .
Functional Group Analysis and Target Implications
Pyridazinone vs. Pyridinone Motifs
- CHMFL-BTK-01: Features a dihydropyridinone ring (one nitrogen), which contributes to BTK selectivity via hydrophobic interactions . The absence of an acrylamide group in the user’s compound suggests non-covalent binding.
Xanthene Scaffold Comparison
- The xanthene core in the user’s compound and N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide confers high rigidity and planarity, favoring membrane penetration. However, the pyridazinone substituent may mitigate excessive lipophilicity, reducing off-target effects .
Tepotinib Analogy
- Tepotinib’s pyridazinone is part of a piperidine-methoxy substituent critical for MET kinase inhibition . In contrast, the user’s compound directly links the pyridazinone to the phenyl-xanthene system, suggesting divergent binding modes.
Pharmacokinetic and Stability Considerations
- Metabolic Stability: The pyridazinone ring may undergo hydrolysis under acidic conditions, analogous to tepotinib’s susceptibility .
- Photodegradation : Xanthene derivatives are prone to photodegradation; formulation strategies (e.g., light-resistant packaging) may be necessary .
Biological Activity
N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate, followed by the introduction of various substituents. The final product exhibited a yield of 82% and a melting point range of 477–479 K. Characterization was performed using techniques such as NMR spectroscopy, confirming the structure and purity of the compound .
Antimicrobial Properties
Research indicates that derivatives related to xanthene structures exhibit notable antimicrobial activities. In vitro studies have demonstrated that compounds containing the pyridazine moiety possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various pathogenic microorganisms, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | < 0.03 | Effective against Gram-positive and Gram-negative bacteria |
| Standard Antibiotic (Ampicillin) | 0.5 - 1.0 | Reference for comparison |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer potential. Studies suggest that xanthene derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have shown promising results in inhibiting the growth of cancer cell lines in vitro .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anti-cancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can reduce inflammation markers and alleviate pain in experimental models, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Antibacterial Efficacy : A study examined a series of pyridazine derivatives against common bacterial strains, revealing that modifications at the phenyl ring significantly enhanced antibacterial activity compared to unmodified versions .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that certain xanthene derivatives could induce apoptosis through mitochondrial pathways, emphasizing their potential as anti-cancer agents .
- Inflammation Models : Experimental models assessing the anti-inflammatory effects of related compounds indicated a reduction in pro-inflammatory cytokines, supporting their use in inflammatory conditions .
Q & A
Basic Research Questions
Q. How is the crystal structure of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELXT automate space-group determination and initial structure solution using reflection data . For refinement and visualization, WinGX/ORTEP provides geometry optimization, anisotropic displacement ellipsoid modeling, and CIF report generation . Ensure proper handling of the xanthene core’s planarity and dihedral angles between the pyridazinone and phenyl moieties.
Q. What synthetic routes are reported for xanthene-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : Analogous compounds (e.g., carboxyxanthones) are synthesized via Ullmann coupling for diaryl ether intermediates and Friedel-Crafts acylation for cyclization . Optimize catalysts (e.g., polyphosphoric acid for intramolecular cyclization) and reaction time to improve yields. Monitor regioselectivity in pyridazinone substitution using HPLC-MS.
Q. How can stability and degradation pathways of this compound be assessed under physiological conditions?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) followed by LC-MS to identify degradation products. Use thermal gravimetric analysis (TGA) to assess solid-state stability. For solution stability, employ phosphate-buffered saline (PBS) at 37°C with periodic sampling .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in solubility vs. bioactivity data for this compound?
- Methodology : Use multi-parametric optimization:
- Solubility : Test co-solvents (e.g., DMSO/PBS mixtures) or employ nanoformulation (liposomes).
- Bioactivity : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Reference SAR studies on analogous 9-oxo-xanthene derivatives to identify critical substituents .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with variations in the pyridazinone (e.g., methyl vs. ethyl groups) and xanthene (e.g., hydroxyl or methoxy substitutions).
- Use molecular docking (AutoDock Vina) to predict binding modes to off-target proteins (e.g., kinases vs. GPCRs).
- Validate selectivity via kinome-wide profiling or radioligand displacement assays .
Q. What computational tools are effective for predicting metabolic liabilities of this compound?
- Methodology :
- In silico : Use ADMET predictors (e.g., SwissADME) to flag labile sites (e.g., ester hydrolysis in xanthene).
- In vitro : Incubate with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP3A4) to identify major metabolites. Cross-reference with fragmentation patterns from high-resolution MS/MS .
Q. How can crystallographic data resolve discrepancies in reported polymorphic forms?
- Methodology : Compare experimental PXRD patterns with simulated data from SCXRD (Mercury software). Analyze packing motifs (e.g., π-π stacking in xanthene vs. hydrogen bonding in carboxamide) to explain stability differences. Use DSC to confirm polymorph transitions .
Data Analysis and Contradictions
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodology :
- Standardize assay conditions (e.g., serum concentration, seeding density).
- Use isogenic cell lines to isolate genetic factors (e.g., p53 status).
- Cross-validate with clonogenic assays or 3D spheroid models to reduce monolayer bias.
Q. What statistical approaches are robust for analyzing dose-response curves with high variability?
- Methodology :
- Apply nonlinear regression (four-parameter logistic model) with outlier detection (Grubbs’ test).
- Use bootstrap resampling to estimate EC50 confidence intervals.
- For low-signal data, employ Bayesian hierarchical modeling.
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
